An In-depth Technical Guide to the Basic Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Basic Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial scaffold for the development of various therapeutic agents. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore that interacts with a range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the fundamental basic properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine, its synthesis, and the broader context of its application in drug development, with a focus on its role as a kinase inhibitor scaffold.
Core Physicochemical Properties
The basic physicochemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine are essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Light yellow to green yellow Liquid |
| Boiling Point | 112-116 °C (at 21 Torr)[1], 254.2 °C (at 760 mmHg) |
| Density | 1.107 g/cm³ (at 22 °C)[1] |
| Predicted pKa | 5.35 ± 0.30[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through the N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A general and efficient method involves the deprotonation of 7-azaindole with a strong base followed by reaction with a methylating agent.
Caption: General synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine. The following sections outline standard methodologies that can be applied.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A standard method for its determination is potentiometric titration.[2]
Methodology:
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Solution Preparation: A known concentration of 1-Methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility (Shake-Flask Method)
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. The shake-flask method is a standard technique for determining aqueous solubility.[1][3]
Methodology:
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Equilibration: An excess amount of 1-Methyl-1H-pyrrolo[2,3-b]pyridine is added to a known volume of water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Melting and Boiling Points
Melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Melting Point Determination (Capillary Method): [4][5]
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A small amount of the solid compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting range.
Boiling Point Determination (Distillation Method): [6][7][8]
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The liquid compound is placed in a distillation flask with a boiling chip.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The liquid is heated, and the temperature at which the liquid and vapor are in equilibrium (i.e., the temperature at which the liquid is consistently condensing on the thermometer bulb) is recorded as the boiling point.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
While 1-Methyl-1H-pyrrolo[2,3-b]pyridine itself is not a marketed drug, its core structure is a privileged scaffold in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 1H-pyrrolo[2,3-b]pyridine moiety often acts as a hinge-binder, forming key hydrogen bonds with the ATP-binding site of kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of FGFRs.[9][10] Aberrant FGFR signaling is a known driver in various cancers. The pyrrolopyridine core mimics the adenine region of ATP, binding to the hinge region of the FGFR kinase domain.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Phosphodiesterase 4B (PDE4B) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways.[11][12] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.
Janus Kinase (JAK) Inhibition
Selective inhibitors of Janus kinases (JAKs) based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed for the treatment of autoimmune diseases and myeloproliferative neoplasms.[13][14][15][16][17] These inhibitors target the ATP-binding site of JAKs, thereby blocking the signaling of various cytokines involved in inflammation and immunity.
Conclusion
1-Methyl-1H-pyrrolo[2,3-b]pyridine is a compound with fundamental basic properties that make it a valuable building block in synthetic and medicinal chemistry. While its direct biological applications are limited, its core structure, 1H-pyrrolo[2,3-b]pyridine, is a highly successful and versatile scaffold for the design of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further investigation into the specific biological activities of 1-Methyl-1H-pyrrolo[2,3-b]pyridine and its simple derivatives may yet uncover novel therapeutic opportunities.
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- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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